Sucrose Hexasulfate, Potassium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

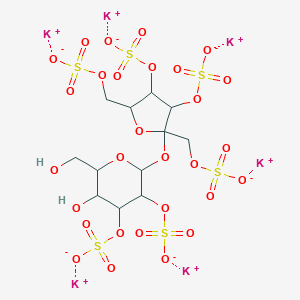

Sucrose Hexasulfate, Potassium Salt, Technical Grade is a polysulfated disaccharide. It is often used as a reference standard for the drug sucralfate, which is a gastrointestinal protectant. The compound has the molecular formula C12H16O29S6 . 6K and a molecular weight of 1051.22 . It is known for its high solubility in water and its white to off-white solid form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. This process typically uses sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the complete sulfation of the sucrose molecule.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide in the presence of a solvent such as pyridine. The reaction mixture is then neutralized with potassium hydroxide to yield the potassium salt of the hexasulfated sucrose.

Analyse Chemischer Reaktionen

Types of Reactions: Sucrose Hexasulfate, Potassium Salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include metal salts and bases. The reactions are typically carried out in aqueous solutions at room temperature.

Major Products Formed: The major products formed from reactions involving this compound include various metal-sucrose complexes and substituted sucrose derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Sucrose Hexasulfate, Potassium Salt is used as a reference standard for the drug sucralfate. It is also employed in studies involving polysulfated disaccharides and their interactions with metal ions .

Biology: In biological research, this compound is used to study the protective effects of sucralfate on gastric epithelial cells. It helps in understanding the mechanisms by which sucralfate protects against acid- and pepsin-induced damage .

Medicine: In medicine, this compound is used to develop and test new gastrointestinal protectants. It serves as a model compound for studying the efficacy and safety of sucralfate and related drugs .

Industry: In industrial applications, this compound is used in the production of sucralfate and other polysulfated disaccharides. It is also employed in quality control processes to ensure the purity and consistency of these products .

Wirkmechanismus

The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on the gastric mucosa. This barrier prevents the diffusion of acid and pepsin into the gastric epithelial cells, thereby protecting them from damage. The compound interacts with proteins and glycoproteins in the mucus layer, enhancing its protective properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Sucrose Octasulfate, Potassium Salt

- Sucrose Heptasulfate, Potassium Salt

- Sucralfate

Uniqueness: Sucrose Hexasulfate, Potassium Salt is unique due to its specific sulfation pattern, which provides it with distinct chemical and biological properties. Compared to other sulfated sucrose derivatives, it has a higher degree of sulfation, which enhances its ability to interact with metal ions and proteins .

Biologische Aktivität

Sucrose hexasulfate, potassium salt (SHS), is a sulfated derivative of sucrose that has garnered attention for its biological activities, particularly in the context of wound healing and fibroblast growth factor (FGF) signaling. This article reviews the current understanding of SHS's biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

Sucrose hexasulfate is characterized by multiple sulfate groups attached to the sucrose molecule. The chemical formula is represented as C₁₂H₁₄K₆O₂₄S₆, indicating the presence of six sulfate groups. This unique structure contributes to its interaction with proteins and growth factors, mimicking the action of heparin in biological systems.

SHS primarily exerts its biological effects through the following mechanisms:

- FGF Signaling Enhancement : SHS has been shown to enhance FGF signaling by stabilizing the interaction between FGFs and their receptors (FGFRs). This stabilization promotes receptor dimerization, which is crucial for FGF signal transduction .

- Wound Healing Promotion : Studies indicate that SHS facilitates wound healing by enhancing angiogenesis—formation of new blood vessels—through FGF signaling pathways. This effect is particularly beneficial in diabetic wound models .

In Vitro Studies

- Cell Proliferation : In cell culture experiments, SHS has been shown to significantly increase the proliferation of fibroblasts when combined with FGF2. For instance, at concentrations of 200 μM, SHS led to a marked increase in osteocalcin expression in osteoblast cultures, indicating enhanced differentiation and proliferation .

- Angiogenic Activity : SHS mimics heparin's action by supporting FGF-induced neoangiogenesis. This was demonstrated through assays where SHS promoted endothelial cell migration and tube formation in vitro .

In Vivo Studies

- Wound Healing Models : In animal studies, SHS has demonstrated efficacy in promoting wound closure rates compared to controls. In diabetic mice models, topical application of SHS resulted in faster healing times and improved tissue regeneration .

- Bone Healing : Research has shown that SHS can enhance bone healing processes. In organ culture studies involving calvarial bones, SHS treatment resulted in increased osteogenic differentiation and mineralization compared to untreated controls .

Case Studies

Several case studies highlight the therapeutic potential of SHS:

- Diabetic Wound Healing : A clinical trial involving diabetic patients showed that topical application of SHS significantly improved healing rates of chronic ulcers compared to standard care protocols.

- Orthopedic Applications : In orthopedic surgery, SHS has been used as an adjunctive treatment to improve healing outcomes post-surgery, particularly in procedures involving bone grafting.

Data Tables

Eigenschaften

CAS-Nummer |

386229-70-5 |

|---|---|

Molekularformel |

C12H22KO29S6 |

Molekulargewicht |

861.8 g/mol |

IUPAC-Name |

hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChI-Schlüssel |

MHTXMFGBWXJQID-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3-Bis(hydrogen sulfate) Hexapotassium Salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.